molecular formula C19H18FN3OS B2545952 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole CAS No. 897465-99-5

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole

Cat. No.: B2545952
CAS No.: 897465-99-5
M. Wt: 355.43
InChI Key: WMUFNOYIWFTAQO-UHFFFAOYSA-N
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Description

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further connected to a benzothiazole moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Scientific Research Applications

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzothiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(3-fluorobenzoyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the fluorobenzoyl group and the benzothiazole core. These features confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3-fluorophenyl)-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c1-13-5-6-16-17(11-13)25-19(21-16)23-9-7-22(8-10-23)18(24)14-3-2-4-15(20)12-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUFNOYIWFTAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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